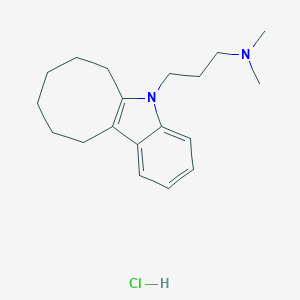

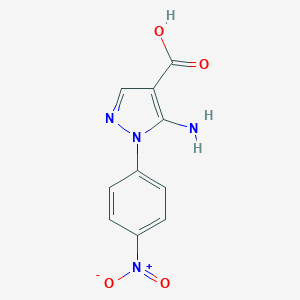

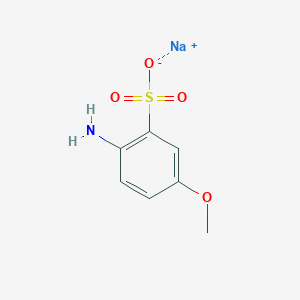

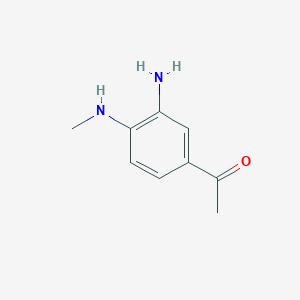

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8N4O4 and its molecular weight is 248.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Heterocyclic Compounds

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid plays a pivotal role in the synthesis of various heterocyclic compounds, which are fundamental in medicinal chemistry and drug design. The reactivity of related compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one derivatives, demonstrates their utility as building blocks for creating a wide array of heterocyclic structures. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds under mild reaction conditions facilitates the generation of versatile cynomethylene dyes from a broad spectrum of precursors, showcasing the compound's significance in the synthesis of both heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Biological and Pharmacological Applications

The derivatives of pyrazole carboxylic acid, akin to this compound, are highlighted for their diverse biological activities. These activities span antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This mini-review emphasizes the synthesis of these derivatives and their biological applications, offering insights into their potential as scaffolds in drug discovery and the development of new therapeutics (Cetin, 2020).

Chemical Synthesis and Drug Discovery

Pyrazoline derivatives, which can be synthesized from pyrazole carboxylic acids, have shown a wide range of pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The comprehensive review on therapeutic applications of pyrazolines underlines the compound's versatility in drug discovery, suggesting that ongoing research could unveil new therapeutic applications and synthesis methods for these derivatives (Shaaban, Mayhoub, & Farag, 2012).

将来の方向性

The future directions for the research and development of this compound could involve further exploration of its potential therapeutic applications, given the wide range of biological activities exhibited by similar compounds . Additionally, efforts could be made to improve the synthesis process to increase yield and reduce environmental impact .

作用機序

Target of Action

Similar compounds such as 5-amino-1,2,4-oxadiazoles and 5-amino-1,2,4-thiadiazoles have been reported to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid may interact with similar targets.

Mode of Action

Related compounds have been shown to inhibit certain enzymes or interact with specific receptors

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, including those involved in bacterial and viral infections . More research is needed to identify the specific pathways affected by this compound.

Result of Action

Related compounds have been reported to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities . More research is needed to understand the specific effects of this compound.

Action Environment

The synthesis of similar compounds has been reported to be influenced by factors such as temperature and the presence of certain catalysts

特性

IUPAC Name |

5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c11-9-8(10(15)16)5-12-13(9)6-1-3-7(4-2-6)14(17)18/h1-5H,11H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYCAWFGQCSWAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369444 |

Source

|

| Record name | 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26731506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16459-38-4 |

Source

|

| Record name | 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)